molecular formula C7H4BrClN2 B14090982 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine

6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine

Cat. No.: B14090982
M. Wt: 231.48 g/mol
InChI Key: YOHRYLDGBVXRPQ-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine is a heterocyclic compound that features a pyrrolo[1,2-b]pyridazine core with bromine and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-chloro-3-nitropyridine with ethyl acetoacetate followed by bromination can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[1,2-b]pyridazine derivatives .

Scientific Research Applications

6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile
  • 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine-3-carboxylic Acid

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research applications .

Properties

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

IUPAC Name

6-bromo-4-chloropyrrolo[1,2-b]pyridazine

InChI

InChI=1S/C7H4BrClN2/c8-5-3-7-6(9)1-2-10-11(7)4-5/h1-4H

InChI Key

YOHRYLDGBVXRPQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=CC(=CN2N=C1)Br)Cl

Origin of Product

United States

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